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Compound of Interest

Compound Name: SID 26681509

Cat. No.: B10754729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the leishmaniasis research

associated with the small molecule inhibitor, SID 26681509. The information is compiled from

publicly available data to facilitate further research and development in the field of

antileishmanial drug discovery.

Core Compound Information
SID 26681509 is a thiocarbazate that has been identified as a potent, reversible, and selective

inhibitor of human cathepsin L.[1][2] It was discovered through a high-throughput screening of

the National Institutes of Health Molecular Libraries Small Molecule Repository.[2][3] While its

primary target is human cathepsin L, it has also demonstrated inhibitory activity against the

protozoan parasite Leishmania major.[1][2]

Table 1: Chemical and Physical Properties of SID 26681509
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Property Value Reference

Molecular Formula C27H33N5O5S [4][5]

Molecular Weight 539.65 g/mol [4][5]

CAS Number 958772-66-2 [4][5]

Appearance White solid [5]

Purity ≥97% (HPLC) [4]

Solubility
Soluble to 50 mM in DMSO

and to 10 mM in ethanol

Antileishmanial Activity
SID 26681509 has been shown to inhibit the in vitro growth of Leishmania major

promastigotes.[2][3] This suggests that the compound may target a cysteine protease in the

parasite that is homologous to human cathepsin L.[3]

Table 2: In Vitro Antileishmanial and Other Biological Activities of SID 26681509
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Target/Organism Assay Type IC50 Reference

Leishmania major
Promastigote Growth

Inhibition
12.5 ± 0.6 μM [2][3]

Plasmodium

falciparum
In Vitro Propagation 15.4 ± 0.6 μM [1][2][3]

Human Cathepsin L
Enzyme Inhibition (no

preincubation)
56 ± 4 nM [2][3]

Human Cathepsin L
Enzyme Inhibition (4

hr preincubation)
1.0 ± 0.5 nM [2][3]

Human Cathepsin B
Enzyme Inhibition (1

hr)
618 nM [1]

Human Cathepsin K
Enzyme Inhibition (1

hr)
8.442 μM [1]

Human Cathepsin S
Enzyme Inhibition (1

hr)

Not specified,

selectivity 7-151 fold

less than Cathepsin L

[2]

Human Cathepsin V
Enzyme Inhibition (1

hr)
0.5 μM [1]

Papain
Enzyme Inhibition (1

hr)

Not specified,

selectivity 7-151 fold

less than Cathepsin L

[2]

Human Cathepsin G Enzyme Inhibition No activity [1][2]

Experimental Protocols
The following are detailed methodologies for key experiments related to the evaluation of the

antileishmanial activity of SID 26681509.

In Vitro Leishmania major Promastigote Growth
Inhibition Assay
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This protocol is based on standard methods for assessing the viability of Leishmania

promastigotes in the presence of a test compound.

Leishmania major Culture:Leishmania major promastigotes are cultured in M199 medium

supplemented with 15% heat-inactivated fetal bovine serum (FBS), 25 mM HEPES, and 50

µg/ml gentamycin at 25°C.[6]

Compound Preparation: A stock solution of SID 26681509 is prepared in DMSO. Serial

dilutions are then made in the culture medium to achieve the desired final concentrations.

Assay Procedure:

Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density

of approximately 1 x 10^6 cells/mL.

The serially diluted SID 26681509 is added to the wells. A vehicle control (DMSO) and a

positive control (e.g., Amphotericin B) are included.[7]

The plates are incubated at 25°C for 48-72 hours.

Growth Assessment: Parasite growth and viability are determined using a tetrazolium (MTS)

colorimetric assay.[7] The absorbance is read at 490 nm.

Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite

growth by 50%, is calculated from the dose-response curve.

Human Cathepsin L Enzyme Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory activity of a

compound against purified human cathepsin L.

Reagents:

Recombinant human cathepsin L.

Fluorogenic substrate for cathepsin L (e.g., Z-FR-AMC).

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).
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SID 26681509 stock solution in DMSO.

Assay Procedure:

The assay is performed in a 96-well black plate.

For the no-preincubation condition, the enzyme, inhibitor (SID 26681509 at various

concentrations), and substrate are mixed simultaneously.[3]

For preincubation experiments, the enzyme and inhibitor are incubated together for a

specified period (e.g., 1, 2, or 4 hours) before the addition of the substrate.[3]

The fluorescence is monitored over time using a microplate reader (e.g., excitation at 380

nm and emission at 460 nm).

Data Analysis: The rate of substrate cleavage is determined from the linear portion of the

fluorescence curve. The IC50 value is calculated by plotting the percentage of inhibition

against the logarithm of the inhibitor concentration.

Signaling Pathways and Workflows
Proposed Mechanism of Action in Leishmania
SID 26681509 is a known inhibitor of human cathepsin L, a cysteine protease.[2] Leishmania

species possess homologous cysteine proteases that are crucial for their survival, including

nutrient acquisition, host cell invasion, and evasion of the host immune response.[3] The

inhibitory effect of SID 26681509 on Leishmania major suggests that it likely targets one or

more of these essential cysteine proteases.
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Proposed Mechanism of Action of SID 26681509 in Leishmania
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Caption: Proposed inhibitory action of SID 26681509 on Leishmania cysteine proteases.

Experimental Workflow for Antileishmanial Drug
Screening
The general workflow for screening compounds for antileishmanial activity involves a series of

in vitro and in vivo assays to determine efficacy and toxicity.
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General Workflow for Antileishmanial Drug Screening
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Caption: A generalized workflow for the discovery and development of antileishmanial drugs.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10754729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

